molecular formula C10H14BN3O4 B8085624 Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-

Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-

Cat. No.: B8085624
M. Wt: 251.05 g/mol
InChI Key: UMVYTHGPJIFFOR-UHFFFAOYSA-N
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Description

Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- is a compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- typically involves the reaction of 6-amino-3-pyridinecarboxylic acid with morpholine and subsequent boronation. The reaction conditions often include the use of solvents such as toluene and pyridine, and reagents like benzoyl chloride for acylation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acids such as phenylboronic acid, benzylboronic acid, and 4-morpholinylboronic acid .

Uniqueness

What sets boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- apart is its unique structure, which combines a boronic acid group with a morpholinylcarbonyl-pyridinyl moiety. This combination enhances its reactivity and specificity in various chemical and biological applications .

Properties

IUPAC Name

[6-(morpholine-4-carbonylamino)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BN3O4/c15-10(14-3-5-18-6-4-14)13-9-2-1-8(7-12-9)11(16)17/h1-2,7,16-17H,3-6H2,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVYTHGPJIFFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NC(=O)N2CCOCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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